Bienvenue dans la boutique en ligne BenchChem!

N-(3-hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship Drug Design

N-(3-hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxamide is a synthetic small-molecule belonging to the 5-methylisoxazole-4-carboxamide class—a scaffold historically associated with immunosuppressive (leflunomide), anti-inflammatory, and anticancer activities. The compound features a 5-methylisoxazole-4-carboxamide core linked via an amide bond to a 3-hydroxy-4,4-dimethylpentyl side chain.

Molecular Formula C12H20N2O3
Molecular Weight 240.303
CAS No. 1448031-56-8
Cat. No. B2741402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxamide
CAS1448031-56-8
Molecular FormulaC12H20N2O3
Molecular Weight240.303
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NCCC(C(C)(C)C)O
InChIInChI=1S/C12H20N2O3/c1-8-9(7-14-17-8)11(16)13-6-5-10(15)12(2,3)4/h7,10,15H,5-6H2,1-4H3,(H,13,16)
InChIKeyXZTKCANKJPVRTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxamide (CAS 1448031-56-8): Structural Identity and Procurement Context


N-(3-hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxamide is a synthetic small-molecule belonging to the 5-methylisoxazole-4-carboxamide class—a scaffold historically associated with immunosuppressive (leflunomide), anti-inflammatory, and anticancer activities [1]. The compound features a 5-methylisoxazole-4-carboxamide core linked via an amide bond to a 3-hydroxy-4,4-dimethylpentyl side chain. Its molecular formula is C₁₂H₂₀N₂O₃ (MW 240.30 g/mol) [2]. Unlike the well-characterized leflunomide (N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide; CAS 75706-12-6), which carries a trifluoromethyl-substituted aromatic ring on the amide nitrogen, this compound incorporates an aliphatic β-hydroxy-neopentyl moiety that is anticipated to confer distinct physicochemical and pharmacokinetic properties relative to aromatic-substituted congeners . However, publicly available primary research literature directly characterizing this specific compound remains scarce, and the quantitative evidence base is limited predominantly to class-level data from structurally related 5-methylisoxazole-4-carboxamide derivatives.

Why 5-Methylisoxazole-4-Carboxamide Derivatives Cannot Be Interchanged: The Critical Role of the N-Substituent in N-(3-Hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxamide


The 5-methylisoxazole-4-carboxamide scaffold is not a monolithic pharmacophore; the identity of the amide nitrogen substituent dictates the compound's target engagement profile, cytotoxicity spectrum, and drug-likeness parameters [1]. In a 2025 study of twelve 5-methylisoxazole-4-carboxamide derivatives, the nature of the N-substituent (ranging from simple alkyl to substituted aromatic groups) produced MCF-7 IC₅₀ values spanning from <50 µg/mL to >200 µg/mL, and antibacterial activity varied from potent inhibition of Pseudomonas aeruginosa and Staphylococcus aureus to complete inactivity depending solely on the substituent [1]. The N-(3-hydroxy-4,4-dimethylpentyl) substituent in the target compound is structurally distinct from the aromatic anilide substituents found in leflunomide and related analogs; the aliphatic β-hydroxy-neopentyl group introduces a hydrogen-bond donor (the secondary alcohol) and a sterically bulky tert-butyl terminus that is absent in all common comparator compounds [2]. Generic substitution using any other 5-methylisoxazole-4-carboxamide derivative would therefore yield a different molecule with unpredictable biological performance. Selection decisions must be based on the specific N-substituent identity, not merely the isoxazole-carboxamide core.

Quantitative Differentiation Evidence for N-(3-Hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxamide (CAS 1448031-56-8) vs. Closest Analogs


Structural Differentiation from Leflunomide: Aliphatic β-Hydroxy-Neopentyl Side Chain vs. 4-Trifluoromethylanilide

N-(3-hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxamide differs fundamentally from the clinical agent leflunomide in its N-substituent: an aliphatic 3-hydroxy-4,4-dimethylpentyl chain (containing a secondary alcohol H-bond donor and a tert-butyl terminus) versus leflunomide's 4-trifluoromethylanilide aromatic ring. This structural divergence is meaningful because leflunomide's anilide ring is essential for its metabolic activation—the isoxazole ring undergoes N-O bond cleavage to liberate the active metabolite teriflunomide (A-771726), which inhibits dihydroorotate dehydrogenase (DHODH) with an IC₅₀ of approximately 10 nM [1]. The aliphatic β-hydroxy-neopentyl side chain of the target compound is not known to undergo analogous metabolic activation, suggesting a distinct mechanism of action unrelated to DHODH inhibition . Furthermore, the secondary alcohol on the side chain introduces a chiral center (the carbon bearing the OH group), potentially enabling enantioselective biological interactions not possible with the achiral leflunomide structure.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Drug-Likeness and Physicochemical Differentiation: Predicted GI Absorption and CYP Profile vs. Aromatic Congeners

A 2025 in silico study of twelve 5-methylisoxazole-4-carboxamide derivatives reported that compounds in this class generally exhibit favorable drug-likeness with high predicted gastrointestinal (GI) absorption, ideal lipophilicity, and minimal inhibition of critical CYP enzymes [1]. While the target compound was not among the specific twelve derivatives tested, its aliphatic β-hydroxy-neopentyl side chain is expected to confer distinct physicochemical properties compared to the aromatic-substituted derivatives characterized in that study. The secondary alcohol group provides additional water solubility via hydrogen bonding, while the tert-butyl terminus contributes steric bulk and lipophilicity that may influence membrane permeability and metabolic stability differently than the aromatic rings present in leflunomide-type analogs . The 2025 study noted that several derivatives exhibited superior antioxidant activity compared to ascorbic acid standard, with molecule 14 showing the highest scavenging activity, and the anticancer activity against MCF-7 cells yielded IC₅₀ values generally below 200 µg/mL [1]. Direct quantitative data for the target compound in these assays remains unavailable in the public domain.

ADME Drug-Likeness Pharmacokinetics

Isoxazole-Carboxamide Class Activity: AMPA Receptor Modulation Evidence from Closely Related 4-Carboxamide Derivatives

A 2025 electrophysiology study evaluating twelve isoxazole-4-carboxamide derivatives (CIC-1 through CIC-12) demonstrated potent inhibition of AMPA receptor activity, with CIC-1 producing an 8-fold inhibition and CIC-2 producing a 7.8-fold reduction in whole-cell currents measured by patch-clamp recording [1]. These compounds also profoundly altered the biophysical gating properties of both homomeric and heteromeric AMPA receptor subunits, indicating therapeutic promise for pain and neurological disorders [1]. While the target compound N-(3-hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxamide was not among the specific CIC series tested, it shares the isoxazole-4-carboxamide core pharmacophore and differs only in the N-substituent identity. The presence of the 3-hydroxy-4,4-dimethylpentyl side chain—which introduces a hydrogen-bond donor and steric bulk not present in the CIC compounds—may modulate AMPA receptor interaction kinetics differently from the tested analogs. This class-level evidence establishes the isoxazole-4-carboxamide scaffold as a validated entry point for AMPA receptor modulation, but does not provide direct quantitative data for the target compound.

Neuroscience AMPA Receptor Electrophysiology

Cytotoxic Activity Benchmarking: Class-Level MCF-7 and A549 IC₅₀ Ranges for 5-Methylisoxazole-4-Carboxamide Derivatives

A 2021 study synthesizing and evaluating a series of isoxazole-carboxamide derivatives (compounds 2a–2g) against MCF-7 (breast), HeLa (cervical), and Hep3B (liver) cancer cell lines reported IC₅₀ values ranging from 39.80 µg/mL to >200 µg/mL, with compound 2a exhibiting the most potent activity against MCF-7 cells (IC₅₀ = 39.80 µg/mL) [1]. More recently, the 2025 Kumar et al. study on twelve 5-methylisoxazole-4-carboxamide derivatives confirmed that most compounds reduced MCF-7 cell viability with IC₅₀ values generally below 200 µg/mL [2]. These class-level benchmarks provide a reference range against which the target compound's activity can be compared once experimental data becomes available. The target compound N-(3-hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxamide was not included in either study, and any vendor-reported IC₅₀ values for this specific compound could not be verified against primary literature sources.

Anticancer Cytotoxicity Cancer Cell Lines

Recommended Research Application Scenarios for N-(3-Hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxamide (CAS 1448031-56-8)


Medicinal Chemistry: Lead Optimization Starting Point for Non-DHODH Isoxazole-4-Carboxamide Programs

The target compound's aliphatic β-hydroxy-neopentyl side chain structurally distinguishes it from leflunomide and its aromatic anilide analogs [1]. This structural divergence strongly suggests the compound will not undergo the N-O isoxazole ring cleavage characteristic of leflunomide metabolism [2], making it a valuable scaffold for medicinal chemistry programs seeking isoxazole-4-carboxamide-based inhibitors that operate through mechanisms other than DHODH inhibition. The presence of a chiral secondary alcohol also enables enantioselective SAR exploration. Researchers should prioritize this compound when the goal is to access chemical space orthogonal to the leflunomide-teriflunomide pharmacophore while retaining the synthetically tractable 5-methylisoxazole-4-carboxamide core.

AMPA Receptor Pharmacology: Exploring Subtype Selectivity via Novel N-Substituent Chemistry

Given that isoxazole-4-carboxamide derivatives have been shown to produce up to 8-fold inhibition of AMPA receptor currents [3], the target compound—with its unique 3-hydroxy-4,4-dimethylpentyl side chain—represents a structurally novel entry in this pharmacophore class. The secondary alcohol provides an additional hydrogen-bonding interaction site, while the bulky tert-butyl group may influence receptor subtype selectivity through steric effects not explored in the CIC-1 through CIC-12 compound series. Researchers investigating AMPA receptor modulation for pain or neurological indications should consider this compound for electrophysiological profiling to determine whether the aliphatic N-substituent confers differentiated kinetics or subunit selectivity.

Anticancer Screening Libraries: Filling a Structural Gap in Isoxazole-Carboxamide Chemical Space

Class-level evidence from multiple studies demonstrates that 5-methylisoxazole-4-carboxamide derivatives exhibit cytotoxicity against MCF-7 breast cancer cells with IC₅₀ values in the ~40–200 µg/mL range [4][5]. The target compound's aliphatic β-hydroxy-neopentyl N-substituent fills a structural gap in existing screening collections, which are dominated by aromatic-substituted isoxazole-carboxamides. Inclusion of this compound in diversity-oriented screening libraries enables exploration of whether the aliphatic side chain confers differentiated cancer cell line selectivity, improved solubility, or altered mechanism of action compared to aromatic congeners. Procurement for this purpose is justified by the structural novelty, but users should anticipate the need for de novo potency determination.

ADME Probe Development: Evaluating the Impact of β-Hydroxy-Alkyl Side Chains on Isoxazole Pharmacokinetics

The 2025 Kumar et al. study predicted that 5-methylisoxazole-4-carboxamide derivatives generally display high GI absorption, favorable lipophilicity, and minimal CYP inhibition [5]. The target compound's 3-hydroxy-4,4-dimethylpentyl side chain introduces a secondary alcohol that may enhance aqueous solubility and reduce logP relative to aromatic anilide analogs [2]. This compound can serve as a probe molecule for ADME structure-property relationship studies, helping to quantify how β-hydroxy-alkyl substituents influence microsomal stability, plasma protein binding, and membrane permeability in the isoxazole-4-carboxamide chemotype—data that is currently absent from the public domain.

Quote Request

Request a Quote for N-(3-hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.